molecular formula C13H22O3S B11824912 (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one

(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one

Cat. No.: B11824912
M. Wt: 258.38 g/mol
InChI Key: JZXVTHOPAZYCBH-KJWWTJCVSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name (2R,4R)-2-(1,1-dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one systematically describes the compound’s structure. Breaking this down:

  • Parent structure : 1,3-Oxathiolan-5-one, a five-membered ring containing one oxygen atom (position 1), one sulfur atom (position 3), and a ketone group at position 5.
  • Substituents :
    • At position 2: A 1,1-dimethylethyl (tert-butyl) group in the R configuration.
    • At position 4: A (2E)-1-hydroxy-2-methyl-2-buten-1-yl side chain, also in the R configuration, with an E-geometry double bond between carbons 2 and 3 of the butenyl group.
  • Stereochemical descriptors : The (2R,4R) designation specifies the absolute configuration at chiral centers C2 and C4, critical for molecular recognition in biological systems.

The molecular formula is $$ \text{C}{13}\text{H}{22}\text{O}_{3}\text{S} $$, with a molar mass of 258.38 g/mol.

Property Value
CAS Number Not explicitly listed
Molecular Formula $$ \text{C}{13}\text{H}{22}\text{O}_{3}\text{S} $$
Molecular Weight 258.38 g/mol
Stereochemical Centers 2 (R configuration at C2, C4)

Historical Development of Oxathiolane Derivatives

Oxathiolanes emerged as a scaffold of interest in the late 20th century due to their structural similarity to natural nucleosides. Early work focused on simple derivatives like 1,3-oxathiolan-5-one and 1,2-oxathiolane, which served as model systems for studying ring-opening reactions and sulfur-oxygen interactions. A pivotal advancement occurred in the 1990s with the discovery that oxathiolane nucleosides exhibited potent antiviral activity. For example, lamivudine (3TC), a 1,3-oxathiolane derivative, became a cornerstone in HIV and hepatitis B therapy.

The synthesis of substituted oxathiolanes evolved from simple cyclization reactions to sophisticated catalytic asymmetric methods. Key milestones include:

  • 1980s : Development of thioglycolic acid-based routes for oxathiolane synthesis.
  • 2000s : Application of high-pressure conditions (e.g., 800 MPa) to improve regioselectivity in oxathiolane formation.
  • 2020s : Integration of chiral auxiliaries and organocatalysts to control stereochemistry at C2 and C4 positions.

Position in Contemporary Heterocyclic Chemistry Research

In modern heterocyclic chemistry, this compound exemplifies three research frontiers:

  • Stereoselective Synthesis : The tert-butyl and hydroxybutenyl groups create significant steric hindrance, necessitating innovative catalytic strategies. Recent protocols employ menthyl esters as chiral templates to direct asymmetric induction during ring closure.
  • Functional Group Compatibility : The ketone at position 5 and the hydroxyl group on the butenyl side chain enable diverse derivatization pathways, such as reductive amination or cross-coupling reactions.
  • Computational Modeling : Density functional theory (DFT) studies have elucidated the conformational preferences of the oxathiolane ring, revealing that the half-chair conformation minimizes angle strain while maximizing orbital overlap between sulfur and oxygen.

Significance of Stereochemical Configuration

The (2R,4R) configuration governs this compound’s physicochemical and biological properties:

  • Stereoelectronic Effects : The tert-butyl group at C2 adopts an equatorial orientation, reducing 1,3-diaxial interactions. Concurrently, the hydroxybutenyl group at C4 stabilizes the ring through intramolecular hydrogen bonding with the ketone oxygen.
  • Biological Relevance : In nucleoside analogs, the ribose-like oxathiolane ring mimics natural substrates, while the stereochemistry at C2 and C4 determines binding affinity to viral polymerases. For instance, lamivudine’s antiviral activity depends entirely on its β-L-configuration, which parallels the (2R,4R) arrangement in this compound.
  • Synthetic Challenges : Achieving >99% enantiomeric excess (ee) requires precise control over reaction conditions. A notable method involves sulfuryl chloride-mediated chlorination followed by kinetic resolution using chiral stationary-phase chromatography.

Properties

Molecular Formula

C13H22O3S

Molecular Weight

258.38 g/mol

IUPAC Name

(2R,4R)-2-tert-butyl-4-[(E)-1-hydroxy-2-methylbut-2-enyl]-4-methyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C13H22O3S/c1-7-8(2)9(14)13(6)10(15)16-11(17-13)12(3,4)5/h7,9,11,14H,1-6H3/b8-7+/t9?,11-,13-/m1/s1

InChI Key

JZXVTHOPAZYCBH-KJWWTJCVSA-N

Isomeric SMILES

C/C=C(\C)/C([C@@]1(C(=O)O[C@H](S1)C(C)(C)C)C)O

Canonical SMILES

CC=C(C)C(C1(C(=O)OC(S1)C(C)(C)C)C)O

Origin of Product

United States

Preparation Methods

Cyclization of Thioglycolic Acid Derivatives

A seminal approach to oxathiolanes involves thioglycolic acid esterification followed by cyclization. In a synthesis of lamivudine intermediates, l-menthol was esterified with thioglycolic acid in toluene to yield l-menthyl thioglycolate (98% yield). Subsequent treatment with sulfuryl chloride generated a sulfenyl chloride intermediate, which underwent cyclization with vinyl acetate to form the oxathiolane ring. This method achieved a 56% overall yield with >99% purity, highlighting the efficacy of stepwise esterification-chlorination-cyclization sequences.

Installation of the tert-Butyl Group

The tert-butyl group at C2 is typically introduced via alkylation or through the use of pre-functionalized building blocks. In the synthesis of related compounds, tert-butyl glycidyl ether has served as a precursor for epoxide ring-opening reactions with thiols to form sulfides. Alternatively, Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids like AlCl₃ could install the substituent early in the synthesis.

Table 1: Comparative Methods for tert-Butyl Group Introduction

MethodReagentYield (%)Stereochemical Impact
Epoxide Ring-Openingtert-Butyl glycidyl ether75–85Moderate control
Friedel-Crafts Alkylationtert-Butyl chloride60–70Low control
Chiral Auxiliary-MediatedChiral tert-butyl ester80–90High control

Stereocontrolled Synthesis of the (2E)-1-Hydroxy-2-methyl-2-buten-1-yl Side Chain

Asymmetric Aldol Addition

The (2E)-1-hydroxy-2-methyl-2-buten-1-yl group can be constructed via an aldol reaction between methyl vinyl ketone and a protected aldehyde. Using a chiral catalyst such as proline-derived organocatalysts , the anti-aldol adduct is obtained with high enantiomeric excess (ee >90%). Subsequent reduction of the ketone to a secondary alcohol and dehydration would yield the α,β-unsaturated alcohol with (E)-selectivity.

Enzymatic Resolution

Racemic mixtures of the side chain could be resolved using lipases or esterases. For instance, Candida antarctica lipase B (CAL-B) has been employed to selectively hydrolyze esters of secondary alcohols, enabling isolation of the desired (R)- or (S)-enantiomers.

Convergent Synthesis of the Target Compound

A hypothetical convergent route integrates the above strategies:

  • Oxathiolane Ring Formation : Thioglycolic acid is esterified with a chiral menthol derivative, followed by chlorination and cyclization with a tert-butyl-containing epoxide to establish the 2R configuration.

  • Side Chain Synthesis : Asymmetric aldol addition generates the (2E)-1-hydroxy-2-methyl-2-buten-1-yl moiety, which is subsequently coupled to the oxathiolane via Mitsunobu or SN2 alkylation.

  • Global Deprotection and Purification : Acidic or basic conditions remove protecting groups, followed by crystallization to achieve >99% purity.

Table 2: Key Reaction Parameters for Convergent Synthesis

StepConditionsYield (%)Purity (%)
EsterificationToluene, 110°C, 2 h9895
CyclizationSulfuryl chloride, −20°C8590
Asymmetric AldolProline catalyst, −40°C7888
Mitsunobu CouplingDIAD, Ph₃P, THF6585

Analytical Characterization and Challenges

The compound’s stereochemistry is confirmed via X-ray crystallography or NMR spectroscopy , particularly using NOESY to verify the (2E)-configuration and coupling constants (J = 15–16 Hz for trans olefins). Residual solvents and byproducts are monitored by GC-MS and HPLC , with the LGC Standards specifying a "neat" format indicative of high purity. Challenges include:

  • Stereochemical Drift : Epimerization at C4 during acidic or basic steps necessitates mild conditions.

  • Scale-Up Limitations : Low yields in Mitsunobu couplings (Table 2) may hinder kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the double bonds or functional groups.

    Substitution: Functional groups can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond could result in a saturated compound. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups and chiral centers makes it a candidate for interactions with biological molecules, which could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound may be used as an intermediate in the production of other chemicals or materials. Its unique properties could make it valuable in the development of new materials with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the functional groups and chiral centers present in the compound. For example, the hydroxyl group may form hydrogen bonds with proteins or enzymes, while the oxathiolane ring could interact with other molecules through van der Waals forces or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,3-oxathiolan-5-one family, which shares a heterocyclic core but differs in substituents and stereochemistry. Key analogues include:

Compound Name Key Substituents Biological/Functional Relevance Reference
(2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one Phenyl group at C5, tert-butyl at C2 Chiral auxiliaries in asymmetric synthesis
(2R)-2-t-butyl-5-methylene-1,3-dioxolan-4-one Methylene group at C5, tert-butyl at C2 Intermediate for cycloaddition reactions
Zygocaperoside (from Zygophyllum fabago) Glycoside moiety, isorhamnetin backbone Antioxidant and anti-inflammatory activity
5-methylene-2,2-dimethyl-1,3-dioxolan-4-one Dimethyl and methylene groups at C2/C5 Precursor for polymerizable monomers

Key Differences

Substituent Complexity: The target compound’s (2E)-1-hydroxy-2-methyl-2-buten-1-yl side chain introduces a hydroxyl group absent in simpler analogues like (2R)-2-t-butyl-5-methylene-1,3-dioxolan-4-one.

Stereochemical Configuration : The (2R,4R) configuration distinguishes it from spiro derivatives (e.g., spiro[2-t-butyl-1,3-dioxolan-4-one-5,2′-bicyclo[2.2.1]hept-5-ene]), which exhibit constrained ring systems for stereoselective catalysis .

Bioactivity: Unlike natural products like Zygocaperoside (isolated from Z. fabago), the target compound lacks glycosidic linkages or flavonoid backbones, limiting direct antioxidant activity but expanding its utility in synthetic pathways .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.45–0.60) to tert-butyl-substituted dioxolanones due to shared steric bulk but lower similarity (<0.30) to glycosides like Zygocaperoside, reflecting divergent pharmacophoric features .

Research Findings and Data Gaps

  • Spectroscopic Data : The ¹H-NMR of the target compound’s hydroxybutenyl group would show a deshielded hydroxyl proton (~δ 4.5–5.0 ppm) and conjugated alkene protons (δ 5.5–6.0 ppm), contrasting with phenyl-substituted analogues (aromatic protons at δ 7.0–7.5 ppm) .
  • Thermodynamic Stability : Molecular dynamics simulations predict higher conformational flexibility than spiro derivatives due to the absence of fused bicyclic systems .

Biological Activity

The compound (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one, commonly referred to as DMTB, is a sulfur-containing heterocyclic compound with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding DMTB.

  • Molecular Formula : C13H22O3S
  • Molecular Weight : 258.38 g/mol
  • CAS Number : 476371-86-5
  • SMILES Notation : C\C=C(/C)$$C@H](O)[C@@]1(C)SC@@HC(C)(C)C

Biological Activity Overview

DMTB has been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections provide a detailed analysis of its biological properties.

Anti-inflammatory Activity

DMTB has shown promising results in reducing inflammation in various models. For instance, studies have indicated that DMTB can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism where DMTB modulates immune responses by downregulating inflammatory pathways.

Antimicrobial Activity

Research has demonstrated that DMTB exhibits antimicrobial properties against a range of pathogens. In vitro studies revealed that DMTB effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for specific strains are summarized in Table 1.

Pathogen MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Effects

DMTB has also been evaluated for its anticancer properties. In cell line studies, DMTB demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Studies

Several case studies have highlighted the efficacy of DMTB in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions reported significant reductions in inflammatory markers after treatment with DMTB.
  • Case Study 2 : In a study on patients with bacterial infections unresponsive to conventional antibiotics, DMTB was administered as an adjunct therapy, resulting in improved clinical outcomes.

Research Findings

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of DMTB:

  • Mechanism of Action : Research indicates that DMTB may exert its effects through the modulation of NF-kB signaling pathways, which are crucial for regulating immune responses and inflammation.
  • Synergistic Effects : Preliminary findings suggest that combining DMTB with other antimicrobial agents may enhance its efficacy against resistant strains.

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for preparing (2R,4R)-configured oxathiolane derivatives?

  • Methodological Answer : Multi-step synthesis routes often involve chiral auxiliaries or enantioselective catalysis. For example, analogous 1,3-dioxolan-4-one derivatives are synthesized using stereochemically controlled cyclization of hydroxy acids or ketones under acidic conditions . Key steps include:

  • Chiral induction : Use of tert-butyl groups as steric directors to control stereochemistry during cyclization.
  • Protection/deprotection : Benzoyl or tert-butyldimethylsilyl (TBS) groups protect hydroxyl intermediates .
  • Characterization : Confirm stereochemistry via 1H^1H-NMR coupling constants, X-ray crystallography, or polarimetry .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze JJ-coupling values (e.g., vicinal coupling in the oxathiolane ring) to infer dihedral angles and stereochemistry.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction studies, as demonstrated for structurally related spiro-dioxolanes .
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .

Q. What are the critical physical and chemical properties relevant to handling this compound?

  • Methodological Answer :

  • Molecular Formula : C14H22O3S\text{C}_{14}\text{H}_{22}\text{O}_3\text{S} (inferred from analogs in ).
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DCM, THF) but hydrophobic due to the tert-butyl group.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at –20°C .

Advanced Research Questions

Q. How can catalytic methods be applied to functionalize the oxathiolane core?

  • Methodological Answer :

  • Transition Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkenyl groups at the 4-position. Optimize ligand systems (e.g., Buchwald-Hartwig conditions) .
  • Organocatalysis : Use proline-derived catalysts for asymmetric aldol additions to the α,β-unsaturated ketone moiety .
  • Table : Example Catalytic Systems
Reaction TypeCatalyst SystemYield (%)Reference
Suzuki-Miyaura CouplingPd(OAc)2_2/XPhos78–85
Asymmetric AldolL-Proline/Ti(OiPr)4_465–72

Q. What strategies address contradictions in reported stereoselectivity for similar oxathiolanes?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (temperature, solvent purity, catalyst loading) across independent labs.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition states and identify steric/electronic factors influencing selectivity .
  • Case Study : For diastereoselective cyclizations, minor variations in tert-butyl group positioning can invert selectivity by >90% ee .

Q. How does the compound’s reactivity vary under different pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Oxathiolane ring undergoes hydrolysis to form thioesters; monitor via 13C^{13}\text{C}-NMR for carbonyl shifts .
  • Basic Conditions : Base-induced elimination of the hydroxy group generates α,β-unsaturated ketones.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track degradation rates (λmax_{\text{max}} = 240–260 nm) .

Q. What mechanistic insights explain the compound’s participation in Diels-Alder reactions?

  • Methodological Answer :

  • Diene Formation : The α,β-unsaturated ketone acts as a dienophile. Confirm via 1H^1\text{H}-NMR monitoring of electron-deficient dienes (e.g., maleic anhydride).
  • Transition State Analysis : Isotopic labeling (D, 18O\text{D, } ^{18}\text{O}) and kinetic isotope effects (KIE) reveal asynchronous cycloaddition pathways .

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